4-((1-(2-((3-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide
Description
This compound is a thieno[3,2-d]pyrimidine derivative featuring a 2,4-dioxo core, a 3-fluorophenylamino-oxoethyl substituent, and a cyclohexanecarboxamide group with a pentyl chain. The presence of fluorine enhances metabolic stability and binding affinity, while the pentyl chain may improve lipophilicity and membrane permeability .
Properties
IUPAC Name |
4-[[1-[2-(3-fluoroanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]-N-pentylcyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33FN4O4S/c1-2-3-4-13-29-25(34)19-10-8-18(9-11-19)16-32-26(35)24-22(12-14-37-24)31(27(32)36)17-23(33)30-21-7-5-6-20(28)15-21/h5-7,12,14-15,18-19H,2-4,8-11,13,16-17H2,1H3,(H,29,34)(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHKIQWXRXSTEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1CCC(CC1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((1-(2-((3-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide is a complex organic molecule with potential biological applications. This article reviews its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 429.4 g/mol. The structure includes a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through pathways involving tubulin polymerization inhibition and caspase activation .
- Receptor Modulation : It may interact with various receptors (e.g., P2Y receptors), influencing signaling pathways related to inflammation and cell survival .
Anticancer Activity
Several studies have demonstrated the anticancer potential of thieno[3,2-d]pyrimidine derivatives:
- Case Study : A derivative similar to the compound under review was shown to have an EC50 value of 0.004 µM in T47D human breast cancer cells, indicating potent anticancer activity .
| Compound | EC50 (µM) | Cancer Cell Line |
|---|---|---|
| Similar Compound | 0.004 | T47D (Breast Cancer) |
| 4-Anilino Derivative | 0.008 | Various Cancer Models |
Insecticidal Activity
Research indicates that compounds with similar structures exhibit insecticidal properties:
- Bioassay Results : A study reported that a related compound showed insecticidal activity approximately four times greater than acetamiprid against Aphis gossypii .
Toxicological Evaluation
The safety profile of the compound is crucial for its potential therapeutic use. Preliminary evaluations suggest moderate toxicity levels; however, detailed toxicological studies are necessary to establish safety parameters.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related analogs:
Structural and Functional Insights
Core Heterocycle Variations
- Thieno[3,2-d]pyrimidine (Target): The fused thiophene-pyrimidine system provides rigidity and planar geometry, favoring interactions with flat binding pockets (e.g., ATP-binding sites in kinases) .
Substituent Effects
- Fluorinated Aromatic Systems : The target’s 3-fluorophenyl group and Example 53’s dual fluorination ([]) improve metabolic stability and π-stacking interactions. In contrast, the tetrahydropyrimidine derivative ([]) uses 2,4-difluorobenzyl for halogen bonding .
- Carboxamide Chains : The target’s N-pentylcyclohexanecarboxamide enhances lipophilicity, while Example 53’s N-isopropylbenzamide and Compound 6d’s 4-methoxybenzyl group ([]) balance solubility and permeability .
Three-Dimensional Similarity and Pharmacological Implications
PubChem3D’s similarity metrics (shape similarity (ST) ≥0.8, feature similarity (CT) ≥0.5) suggest that compounds with overlapping fluorinated aromatic systems and carboxamide substituents (e.g., Example 53, Compound 6d) may exhibit "3D neighboring" behavior with the target compound . However, differences in core heterocycles (e.g., pyrazolo-pyrimidine vs. thieno-pyrimidine) could lead to divergent biological activities, such as kinase vs. protease inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
